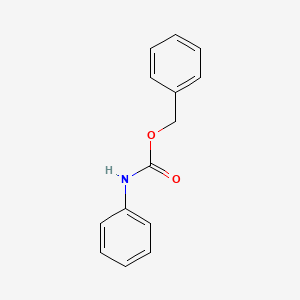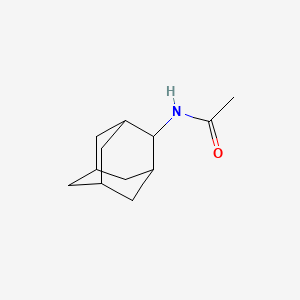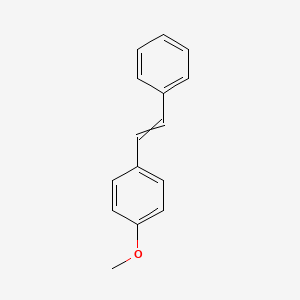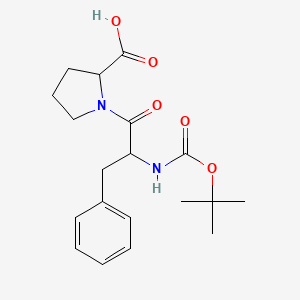
BOC-D-PHE-PRO-OH
概要
説明
BOC-D-PHE-PRO-OH: is a compound used in organic synthesis, particularly in peptide synthesis. It is a derivative of phenylalanine and proline, two amino acids, and features a tert-butoxycarbonyl (Boc) protecting group. This protecting group is commonly used to protect amine functionalities during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BOC-D-PHE-PRO-OH typically involves the protection of the amine group of phenylalanine with a tert-butoxycarbonyl group. This is achieved by reacting phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The protected phenylalanine is then coupled with proline using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production.
化学反応の分析
Types of Reactions: BOC-D-PHE-PRO-OH undergoes several types of chemical reactions, including:
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and NHS.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, dichloromethane, hydrochloric acid, methanol.
Coupling: Dicyclohexylcarbodiimide, N-hydroxysuccinimide, acetonitrile.
Major Products Formed:
Deprotection: Free amine derivatives.
Coupling: Extended peptide chains or modified peptides.
科学的研究の応用
Chemistry: BOC-D-PHE-PRO-OH is widely used in peptide synthesis, serving as a building block for creating longer peptide chains and complex proteins .
Biology: In biological research, it is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides and proteins .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the synthesis of peptide vaccines and diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and other biologically active peptides .
作用機序
The mechanism of action of BOC-D-PHE-PRO-OH primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the synthesis of longer peptide chains .
類似化合物との比較
N-(tert-butoxycarbonyl)phenylalanine: Similar in structure but lacks the proline moiety.
N-(tert-butoxycarbonyl)proline: Similar in structure but lacks the phenylalanine moiety.
N-(tert-butoxycarbonyl)glycine: A simpler amino acid derivative with a tert-butoxycarbonyl protecting group.
Uniqueness: BOC-D-PHE-PRO-OH is unique due to its combination of phenylalanine and proline, making it a valuable building block in peptide synthesis. The presence of both amino acids allows for the creation of peptides with specific structural and functional properties .
特性
分子式 |
C19H26N2O5 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24) |
InChIキー |
ZPRHVPHDENDZTP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B8810231.png)
![Benzo[d]thiazol-5-ylboronic acid](/img/structure/B8810235.png)
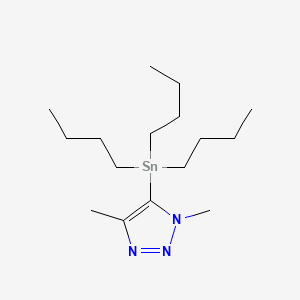
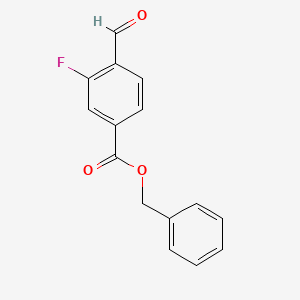
![6-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8810257.png)
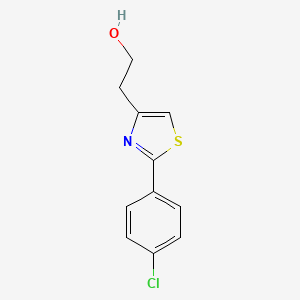
![5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo[3,4-e]-1,2,4-triazine](/img/structure/B8810270.png)
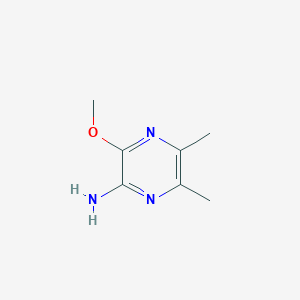
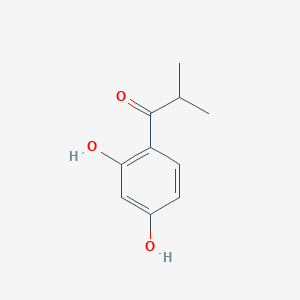
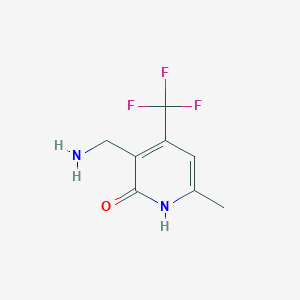
![5-Aminothiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B8810309.png)
